4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside
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Description
4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O11 and its molecular weight is 468.415. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside is β-N-Acetylglucosaminidases . These enzymes play a crucial role in the hydrolysis of N-acetylglucosamine in glycoproteins and glycolipids .
Mode of Action
As a substrate, this compound interacts with β-N-Acetylglucosaminidases, enabling the study of the enzyme’s intricacies . The compound’s interaction with its target enzyme leads to changes that help unravel the complexities associated with β-N-acetylglucosaminidases .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the metabolism of glycoproteins and glycolipids, where β-N-Acetylglucosaminidases play a significant role . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of β-N-Acetylglucosaminidases activity . This can influence the metabolism of glycoproteins and glycolipids, potentially affecting various cellular functions.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-WAPOTWQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745391 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13089-23-1 |
Source
|
Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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